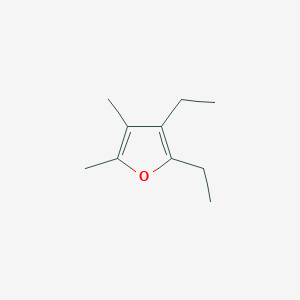![molecular formula C14H27O3P B14645714 Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate CAS No. 54868-58-5](/img/structure/B14645714.png)
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate is an organophosphorus compound characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate typically involves the reaction of 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-ol with diethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonate oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Reduced phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate: shares similarities with other organophosphorus compounds such as diethyl phosphite and diethyl phosphonate.
Phellandrene: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness:
- The presence of both a phosphonate group and a substituted cyclohexene ring makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
54868-58-5 |
|---|---|
Fórmula molecular |
C14H27O3P |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
6-diethoxyphosphoryl-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-6-16-18(15,17-7-2)14-10-13(11(3)4)9-8-12(14)5/h8,11,13-14H,6-7,9-10H2,1-5H3 |
Clave InChI |
QOVBYJJTSUSBAI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CC(CC=C1C)C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















